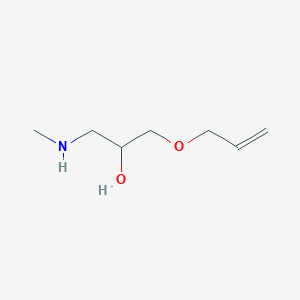
1-Allyloxy-3-methylamino-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyloxy-3-methylamino-propan-2-ol is a compound that can be associated with a class of beta-adrenergic blocking agents. These agents are known for their ability to block beta-adrenoreceptors, which are important in the regulation of cardiovascular function. The compound is structurally related to other beta-blockers and may have similar pharmacological properties, such as the potential for noncardioselective beta-adrenoreceptor blocking activity, which could make it a candidate for cardiovascular-related therapeutic applications .
Synthesis Analysis
The synthesis of related compounds involves the substitution of 1-(aryloxy)-3-(alkylamino)propan-2-ols with a (3-hydroxyprop-1-enyl) group. This process has been explored to create a series of compounds with varying beta-adrenoreceptor blocking properties. The synthesis methods can vary based on the starting materials and desired substituents, as seen in the synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, which can be synthesized from different thiophene derivatives . The regioselectivity of the synthesis is also an important consideration, as demonstrated in the carbon-carbon coupling reactions of prop-2-yn-1-ols with allyl alcohol, which can lead to different isomers and cyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound and its analogs plays a crucial role in their pharmacological activity. The presence of the allylic hydroxyl group and its position on the aromatic ring influences the potency and selectivity of the beta-adrenoreceptor blocking activity. For instance, the o-(hydroxypropenyl)-substituted derivatives were found to be potent noncardioselective beta-adrenoreceptor blocking agents, while the p-(hydroxypropenyl)-substituted analogues tended to be less potent and more cardioselective .
Chemical Reactions Analysis
The chemical reactivity of this compound and related compounds can be inferred from studies on similar molecules. For example, 3-(p-methylphenyl)propan-1-ol undergoes cyclisation through its aryl radical cation and alkoxyl radical intermediates, with the regioselectivity of the cyclisation being influenced by the pH of the environment . This suggests that the allyloxy and methylamino groups in this compound could also participate in various radical-mediated reactions, potentially leading to the formation of cyclic structures or other derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been characterized using techniques such as IR, UV, 1H-NMR, and 13C-NMR spectroscopy. These methods help elucidate the composition and confirm the structure of synthesized compounds. Additionally, the antimicrobial and antiradical activities of similar compounds have been evaluated, indicating that these properties could be relevant for this compound as well .
科学的研究の応用
Synthesis and Study of Arylpropanonamines and Their Salts
Stenlake, Patrick, and Sneader (1989) explored the synthesis and biological examination of arylpropanonamines and their salts, including derivatives of 1-allyloxy-3-methylamino-propan-2-ol, as potential intravenous anesthetics (Stenlake et al., 1989).
Metal-Free and Metallophthalocyanines Synthesis
Acar et al. (2012) synthesized new derivatives of 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol, including metal-free and metallophthalocyanines, exploring their aggregation behaviors and spectroscopic characterization (Acar et al., 2012).
Vinyl Ethers Containing Epoxy Group Synthesis
Dmitrieva et al. (2005) investigated the synthesis and base-catalyzed transformations of vinyl ethers containing an epoxy group, including 1-allyloxy-3-(2-propynyloxy)propan-2-ols. Their study focused on the formation and transformation of various derivatives under different conditions (Dmitrieva et al., 2005).
Partial Oxidation of Propene
Deiner et al. (2003) studied the reactions of 2-propen-1-ol (allyl alcohol) on clean and O-covered Mo(110) surfaces. They focused on the resonance stabilization and surface oxygen's impact on reaction selectivity, providing insights into the oxidation pathways of compounds like this compound (Deiner et al., 2003).
Tertiary Amines Synthesis and Corrosion Inhibition
Gao et al. (2007) synthesized tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, to investigate their inhibitive performance on carbon steel corrosion. Their study highlights the potential application of compounds like this compound in corrosion science (Gao et al., 2007).
Safety and Hazards
特性
IUPAC Name |
1-(methylamino)-3-prop-2-enoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-10-6-7(9)5-8-2/h3,7-9H,1,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUKYWNSUGHMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

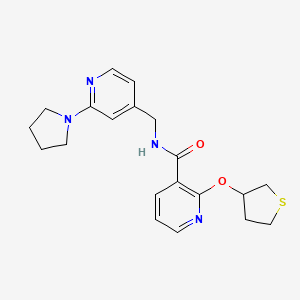
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2503227.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one](/img/structure/B2503229.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2503232.png)
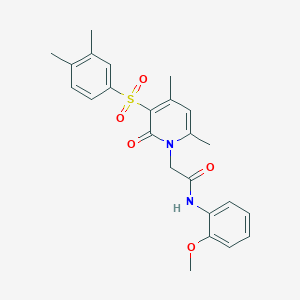

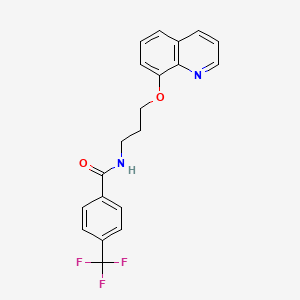
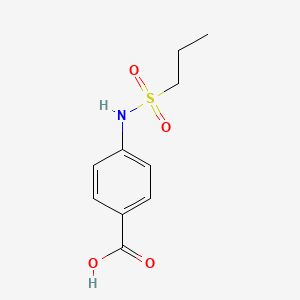
![2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate](/img/structure/B2503240.png)



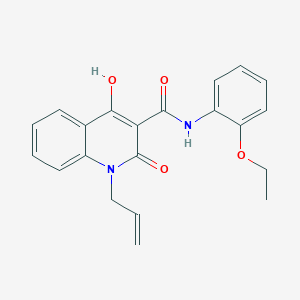
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2503248.png)